molecular formula C8H10N2O2S B13154236 5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid

5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid

Cat. No.: B13154236
M. Wt: 198.24 g/mol
InChI Key: AFIFXJZNHJJDFR-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The systematic IUPAC name This compound delineates its substitution pattern unambiguously:

  • Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Substituents :
    • A methyl group (-CH₃) at position 5.
    • A (methylsulfanyl)methyl group (-CH₂-S-CH₃) at position 2.
    • A carboxylic acid (-COOH) at position 4.

The molecular formula is C₈H₁₀N₂O₂S , with a molecular weight of 198.24 g/mol . Structurally related compounds, such as 4-methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid (CAS 1247651-86-0), exhibit analogous frameworks but differ in substituent positioning. For instance, shifting the carboxylic acid group from position 4 to 5 alters the compound’s electronic properties and potential hydrogen-bonding interactions.

Table 1: Comparative Structural Data for Selected Pyrimidinecarboxylic Acids

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol)
This compound C₈H₁₀N₂O₂S Not reported 198.24
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid C₈H₁₀N₂O₂S 1247651-86-0 198.24
5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid C₇H₈N₂O₂S 98276-75-6 184.22

Historical Context in Heterocyclic Chemistry Research

Pyrimidine derivatives have been integral to organic chemistry since the isolation of alloxan in 1818. The development of synthetic methodologies for pyrimidinecarboxylic acids accelerated in the late 20th century, driven by their pharmacological potential. For example, pyrimidine-4,6-dicarboxylic acid derivatives were explored as kinase inhibitors and antimicrobial agents. The introduction of sulfur-containing substituents, such as methylsulfanyl groups, emerged as a strategy to enhance metabolic stability and bioavailability. While this compound itself lacks a well-documented synthesis timeline, its structural analogs were typically synthesized via:

  • Ring-forming reactions : Cyclocondensation of thioureas with β-keto esters.
  • Post-functionalization : Alkylation or sulfuration of preformed pyrimidine cores.

Position Within Pyrimidine Derivative Classifications

This compound falls under two overlapping categories:

  • Pyrimidinecarboxylic acids : Characterized by a carboxylic acid group directly attached to the pyrimidine ring. These derivatives are noted for their role in modulating electronic properties and intermolecular interactions.
  • Sulfur-functionalized pyrimidines : The (methylsulfanyl)methyl group introduces a thioether linkage, which can influence redox behavior and ligand-receptor binding.

Hierarchical Classification :

  • Kingdom : Organic compounds
  • Class : Diazines (pyrimidines)
  • Subclass : Pyrimidinecarboxylic acids and derivatives
  • Direct parent : 2-heteroaryl carboxamides (if derivatized as an amide)

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

5-methyl-2-(methylsulfanylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O2S/c1-5-3-9-6(4-13-2)10-7(5)8(11)12/h3H,4H2,1-2H3,(H,11,12)

InChI Key

AFIFXJZNHJJDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)CSC

Origin of Product

United States

Preparation Methods

Representative Pathway:

  • Cyclocondensation of methyl acetoacetate, thiourea, and formaldehyde yields 5-methyl-2-(methylsulfanyl)pyrimidine.
  • C4-carboxylation via lithiation (n-BuLi, THF, −78°C) followed by CO₂ quenching.

Functional Group Manipulation

C2-Substitution

Preformed pyrimidines with leaving groups (e.g., Cl, Br) at C2 undergo nucleophilic displacement:

  • Substrate : 4-carboxy-5-methyl-2-chloropyrimidine (synthesized via oxidation of 4-methyl precursor).
  • Reagent : Sodium methylsulfanylmethanethiolate (NaSCH₂SMe).
  • Conditions : DMF, 60°C, 6 hours.

C4-Carboxylation

Direct carboxylation via lithium-halogen exchange :

  • Substrate : 5-methyl-2-[(methylsulfanyl)methyl]-4-bromopyrimidine.
  • Steps :
    • Lithiation with LDA (−78°C, THF).
    • CO₂ gas introduction to form carboxylic acid.

Comparative Methodologies

Method Advantages Limitations Yield
Multicomponent synthesis Single-step ring formation Limited substituent flexibility 45–60%
Post-synthetic substitution High regioselectivity Requires prefunctionalized substrates 55–70%
Direct carboxylation Avoids oxidation steps Sensitive to reaction conditions 50–65%

Industrial-Scale Considerations

  • Cost efficiency : Thiourea and formaldehyde are economical S- and C-sources.
  • Safety : Methylsulfanylmethanethiolate requires inert atmosphere handling due to volatility.
  • Purification : Crystallization from ethanol/water mixtures enhances purity (>95%).

Challenges and Optimizations

  • Regioselectivity : Competing substitutions at C4 and C6 mitigated by steric hindrance from C5-methyl.
  • Oxidation control : Carboxylic acid installation avoids over-oxidation via low-temperature CO₂ quenching.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares substituent effects, physicochemical properties, and applications of the target compound with its closest analogs.

Substituent Variations and Molecular Features

Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight (g/mol) Key References
5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid 5-Me, 2-(CH₂SMe), 4-COOH Not reported C₈H₁₀N₂O₂S ~214.24 (calculated) Inferred
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 5-Br, 2-SMe, 4-COOH 50593-92-5 C₇H₅BrN₂O₂S 277.15
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid 5-NH₂, 2-SMe, 4-COOH 100130-05-0 C₇H₇N₃O₂S 213.22
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid 4-Me, 2-SH, 5-COOH Not reported C₆H₆N₂O₂S 170.19
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-Me, 4-COOH 89581-58-8 C₆H₅ClN₂O₂ 188.57

Key Observations:

  • Halogen vs. Methyl/Amino Groups: Bromine at position 5 (CAS 50593-92-5) increases molecular weight and lipophilicity compared to the target compound’s methyl group, which may enhance membrane permeability but reduce aqueous solubility .
  • Thioether vs. Sulfonyl Groups : Analogs like 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid () replace the thioether (SMe) with a sulfonyl (SO₂Me) group, increasing polarity and oxidative stability .
Solubility and Stability
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5) : Reported as a solid with moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to bromine’s electron-withdrawing effect .
  • Target Compound : The methyl group at position 5 likely improves solubility in organic solvents compared to bromine-substituted analogs but may reduce thermal stability .

Biological Activity

5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by:

  • A pyrimidine ring with a methyl group at position 5.
  • A methylsulfanyl group at position 2.
  • A carboxylic acid group at position 4.

The molecular formula is C8H10N2O2SC_8H_{10}N_2O_2S with a molecular weight of 186.24 g/mol. Its unique structure contributes to its biological activity, particularly as a potential therapeutic agent.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In studies comparing various derivatives, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a derivative with similar structural features demonstrated an MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL, suggesting moderate antibacterial activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In one study, it was compared to Trolox (a vitamin E analog) using the DPPH radical scavenging method. Results indicated that the compound exhibited antioxidant activity comparable to Trolox, with an IC50 value indicating effective scavenging ability .

Protein Kinase Inhibition

This compound is being investigated for its role as a protein kinase inhibitor . By binding to the active site of kinases, it may prevent phosphorylation processes critical in various signaling pathways, thus offering potential in cancer therapy . This mechanism is particularly relevant as dysregulated kinase activity is often implicated in tumorigenesis.

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions starting from simpler pyrimidine derivatives. One common synthetic route includes:

  • Formation of the pyrimidine core through condensation reactions.
  • Substitution reactions to introduce the methylsulfanyl and carboxylic acid groups.

The ability to modify the structure further allows for the development of new derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

CompoundActivityIC50 Value
Compound AAntibacterial against E. coli15 µg/mL
Compound BAntioxidant (DPPH scavenging)25 µg/mL
This compoundProtein kinase inhibitionTBD

These findings suggest a promising avenue for further research into this compound's therapeutic applications.

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